molecular formula C9H6F3NO2S B1372123 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile CAS No. 904311-38-2

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile

Cat. No. B1372123
Key on ui cas rn: 904311-38-2
M. Wt: 249.21 g/mol
InChI Key: LGCUPQRKPXOJGQ-UHFFFAOYSA-N
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Patent
US08415333B2

Procedure details

4-Fluoro-3-(trifluoromethyl)benzonitrile (400 mg, 2.12 mmol) was suspended together with sodium methanesulfinate (216 mg, 2.12 mmol) in DMSO (2 ml) and stirred at 80° C. for 22 hours. The reaction was then cooled, diluted with 25 ml H2O and filtered. Filtered solids were evaporated from toluene to give 536 mg of the title substance (quant).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[CH3:14][S:15]([O-:17])=[O:16].[Na+]>CS(C)=O.O>[CH3:14][S:15]([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11])(=[O:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1)C(F)(F)F
Step Two
Name
Quantity
216 mg
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
Filtered solids
CUSTOM
Type
CUSTOM
Details
were evaporated from toluene
CUSTOM
Type
CUSTOM
Details
to give 536 mg of the title substance (quant)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
Smiles
CS(=O)(=O)C1=C(C=C(C#N)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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